1-[(Phenylamino)methyl]benzotriazole
Overview
Description
Benzotriazole derivatives are known for their diverse biological and pharmaceutical properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The compound 1-[(Phenylamino)methyl]benzotriazole, with its phenylamino group, adds further versatility to this class of compounds .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to exhibit diverse biological and pharmacological activities . They have been used in the synthesis of various pharmacologically important heterocyclic skeletons .
Mode of Action
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions, which induces an unusual rearrangement accompanied by benzotriazole ring opening with the formation of 1,2,4-triazolo[1,5-a]quinoxaline derivative .
Biochemical Pathways
Benzotriazole derivatives have been known to exhibit diverse biological and pharmacological activities .
Action Environment
Benzotriazole is known to be inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .
Preparation Methods
The synthesis of 1-[(Phenylamino)methyl]benzotriazole typically involves the reaction of benzotriazole with an appropriate phenylamino precursor. One common method includes the use of 1H-benzotriazole and phenylamine under specific reaction conditions to form the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to facilitate the formation of this compound .
Chemical Reactions Analysis
1-[(Phenylamino)methyl]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Phenylamino)methyl]benzotriazole has a wide range of scientific research applications:
Comparison with Similar Compounds
1-[(Phenylamino)methyl]benzotriazole can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: Known for its use as a corrosion inhibitor and in the synthesis of various heterocyclic compounds.
5-Chlorobenzotriazole: Exhibits higher corrosion inhibition efficiency compared to benzotriazole itself.
1-(Phenylsulfonyl)-1H-benzotriazole: Used in corrosion inhibition and other industrial applications.
The uniqueness of this compound lies in its phenylamino group, which imparts additional chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZLZOGOVRJQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341064 | |
Record name | 1-[(Phenylamino)methyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62001-29-0 | |
Record name | 1-[(Phenylamino)methyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Phenylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 1-[(Phenylamino)methyl]benzotriazole in organic synthesis?
A1: While the abstract doesn't explicitly mention this compound, it highlights a novel synthesis of quinolinium salts and dihydroquinolines using "N-substituted-N-(benzotriazol-1-ylmethyl)aniline derivatives." [] It's plausible that this compound, belonging to this derivative class, serves as a crucial intermediate in this synthesis. The benzotriazole moiety likely acts as a leaving group, facilitating the formation of the quinolinium or dihydroquinoline ring systems. This method offers a new route to these valuable heterocycles, which are important building blocks in medicinal chemistry and materials science.
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